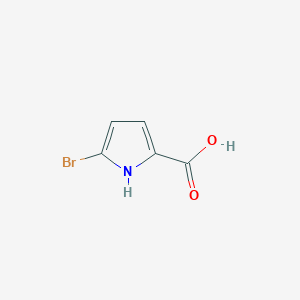

5-Bromo-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties. Pyrrole derivatives are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The bromine atom at the 5-position and the carboxylic acid group at the 2-position make this compound a valuable intermediate for further chemical modifications and pharmaceutical applications .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another method involves the Fischer indole cyclization to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, which can be further substituted at the 2 and 3 positions . Additionally, pyrrole derivatives can be synthesized by electrophilic substitution reactions, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse due to the presence of various substituents. For instance, the crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester reveals a planar heterocyclic pyrrole core with a rotated phenyl ring, and the crystal packing is characterized by bifurcated N-H…O hydrogen bonds . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been elucidated using spectroscopic methods and X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π…π stacking interactions .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine in the presence of a palladium catalyst leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones . Another reaction involves the one-pot assembly of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters from propargyl amines, isothiocyanates, and alkyl 2-bromoacetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the substituents attached to the pyrrole ring. These properties are crucial for their biological activity and pharmacological potential. For instance, extensive QSAR studies have shown that the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . Additionally, the use of Bronsted acidic ionic liquids as catalysts in the synthesis of pyrrole derivatives highlights the importance of environmentally friendly and efficient synthetic methods .

Scientific Research Applications

Palladium-Catalyzed Carbonylative Cyclization

5-Bromo-1H-pyrrole-2-carboxylic acid derivatives have been synthesized through palladium-catalyzed carbonylative cyclization processes. For instance, β-Bromo-α,β-unsaturated carboxylic acids were carbonylatively cyclized with dimethylhydrazine under carbon monoxide pressure, catalyzed by a palladium catalyst, to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones, showcasing the compound's utility in creating complex pyrrole derivatives (Bae & Cho, 2014).

Ligand in Cu-catalyzed Reactions

The use of pyrrole-2-carboxylic acid derivatives as ligands in copper-catalyzed reactions has been documented. Specifically, pyrrole-2-carboxylic acid was effective as a ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, highlighting its role in facilitating cross-coupling reactions (Altman, Anderson, & Buchwald, 2008).

Synthesis of Pyrrole Derivatives

Several studies focus on synthesizing novel pyrrole derivatives using this compound as a starting material or intermediate. For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, was synthesized from 2,3-dichloropyridine via a series of reactions, demonstrating the compound's importance in the development of agricultural chemicals (Wen-bo, 2011).

Amidation Reactions

Direct coupling of metal carboxylate salts with amines to synthesize amides has been reported, where lithium 5-bromo-1H-pyrrole-2-carboxylate was used for the synthesis of 5-bromo-1H-pyrrole-2-carboxamides. This method is particularly valuable for the coupling of carboxylates whose corresponding carboxylic acids or acyl chlorides are unstable or not easily manipulated, indicating the compound's utility in synthesizing structurally diverse amides (Goodreid, Duspara, Bosch, & Batey, 2014).

properties

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXQQWGBUFUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633887 |

Source

|

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28383-57-5 |

Source

|

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.